molecular formula C5H7FO3 B1470371 3-Fluorooxolane-3-carboxylic acid CAS No. 1545583-66-1

3-Fluorooxolane-3-carboxylic acid

Cat. No. B1470371
M. Wt: 134.11 g/mol
InChI Key: BPEYDXDTBSVSCQ-UHFFFAOYSA-N
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Description

3-Fluorooxolane-3-carboxylic acid (CAS Number: 1545583-66-1) is a synthetic, fluorinated heterocyclic compound . It has a molecular weight of 134.11 . The IUPAC name for this compound is 3-fluorotetrahydrofuran-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Fluorooxolane-3-carboxylic acid is 1S/C5H7FO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8) .


Chemical Reactions Analysis

Carboxylic acids, such as 3-Fluorooxolane-3-carboxylic acid, typically undergo reactions involving the O−H bond, including acid dissociation and solvolytic reactions .


Physical And Chemical Properties Analysis

3-Fluorooxolane-3-carboxylic acid is an oil at room temperature .

Scientific Research Applications

Enhanced Dielectric and Optical Properties

  • Liquid Crystals : Research indicates that the incorporation of 1,3-dioxolane terminal groups, related to 3-Fluorooxolane-3-carboxylic acid, into liquid crystals can significantly enhance their dielectric anisotropy and birefringence. This improvement is attributed to the structural effects of the dioxolane group, suggesting potential applications in display technologies and optical devices Ran Chen et al., 2015.

Analytical Chemistry Applications

  • Fluorogenic Reagents : A study developed a fluorogenic reagent for carboxylic acids based on 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), showcasing superior reactivity and sensitivity. This reagent, benefiting from its design and fluorescence properties, has been applied for the sensitive detection of various carboxylic acids, demonstrating its utility in enhancing analytical methodologies S. Uchiyama et al., 2001.

Environmental and Polymer Science

  • Per- and Polyfluoroalkyl Substances (PFASs) : Investigations into the emissions, transport, and fate of emerging PFASs from fluoropolymer manufacturing facilities revealed the presence of various fluorinated compounds, including carboxylic acids. This research is crucial for understanding the environmental impact of fluoropolymers and guiding regulatory and remediation efforts Xiaowei Song et al., 2018.

Medicinal Chemistry and Drug Design

  • Anticancer Agents : Modification of the quinolone-3-carboxylic acid scaffold, similar in structure to 3-Fluorooxolane-3-carboxylic acid, has been explored for developing novel anticancer agents. By altering the 3-carboxylic functionality, researchers have synthesized ciprofloxacin-derived compounds with significant anticancer activity, demonstrating the versatility of fluorinated carboxylic acids in drug design Hamideh Ahadi et al., 2020.

Synthesis and Chemical Transformations

  • Deoxyfluorination Reactions : Research on the deoxyfluorination of carboxylic acids, aiming to produce acyl fluorides, has identified efficient methodologies using potassium fluoride (KF) and highly electron-deficient fluoroarenes. This approach opens new avenues for synthesizing fluorinated compounds, potentially including derivatives of 3-Fluorooxolane-3-carboxylic acid Siyu Mao et al., 2021.

Safety And Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluorooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEYDXDTBSVSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorooxolane-3-carboxylic acid

CAS RN

1545583-66-1
Record name 3-fluorooxolane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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